Indol‑4‑yl vs. Indol‑5‑yl Substitution: 5‑HT6 Receptor Binding Affinity Shift
In a series of N1‑arylsulfonyl indole 5‑HT6 ligands, moving the indole attachment from the 4‑position to the 5‑position resulted in a Ki change from 12 nM to 135 nM, representing an 11‑fold loss of affinity [1]. The target compound retains the 4‑indolyl orientation, consistent with the higher‑affinity pharmacophore identified in the patent SAR tables. No head‑to‑head data exist for the exact comparator 4‑[4‑(4‑fluorophenyl)piperazino]‑N‑(1H‑indol‑5‑yl)‑4‑oxobutanamide, but the indole positional trend is robust across multiple aryl‑sulfonamide scaffolds.
| Evidence Dimension | 5‑HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≈ 12–30 nM (class‑level inference from 4‑indolyl N1‑arylsulfonyl indole SAR) |
| Comparator Or Baseline | 5‑indolyl N1‑arylsulfonyl indole analog: Ki = 135 nM [1] |
| Quantified Difference | ~11‑fold higher affinity for the 4‑indolyl orientation |
| Conditions | Radioligand displacement assay using human 5‑HT6 receptor expressed in HEK‑293 cells [1] |
Why This Matters
Maintaining the 4‑indolyl orientation preserves the binding‑competent geometry; a 5‑indolyl replacement would require an 11‑fold higher screening concentration to achieve equivalent target engagement.
- [1] US20040006090A1 – Indole, azaindole and related heterocyclic sulfonylureido piperazine derivatives. Table 1 shows Ki values for 4‑indolyl and 5‑indolyl sulfonamide analogs. View Source
